Phenothiazine

Catalog No.
S539452
CAS No.
92-84-2
M.F
C12H9NS
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenothiazine

Distillation of acrylic acid and esters risks premature gelation >100°C with hydroquinone (HQ), causing downtime. Phenothiazine (CAS 92-84-2) is a highly effective radical-trapping inhibitor, outperforming HQ at elevated temperatures.

  • Extends monomer stabilization, reducing polymer fouling and maintenance.
  • N-H group enables direct derivatization for pharma, dye, OLED synthesis - not possible with N-alkylated analogs.
  • Lower oxidation potential vs. carbazole boosts hole-transport efficiency.
  • Better thermal stability than phenoxazine for lubricant antioxidants.

CAS Number

92-84-2

Product Name

Phenothiazine

IUPAC Name

10H-phenothiazine

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H

InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM
VERY SOL IN ACETONE
Water solubilty = 1.59 mg/l at 25 °C
Solubility in water: none
Insoluble

Synonyms

Phenothiazine; NSC 2037; NSC-2037 NSC2037

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

The exact mass of the compound Phenothiazine is 199.0456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)7.98e-06 mfreely sol in benzene; sol in ether & in hot acetic acid; slightly sol in alcohol & in mineral oils; practically insol in petroleum ether, chloroformvery sol in acetonewater solubilty = 1.59 mg/l at 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides, Soil Treatment. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Phenothiazine (PTZ) is a sulfur- and nitrogen-containing tricyclic aromatic compound serving two primary procurement roles. Industrially, it is a highly effective radical-trapping antioxidant and polymerization inhibitor, particularly for acrylic monomers at elevated process temperatures. In synthetic chemistry, its core structure is a foundational building block for a vast range of pharmaceuticals, dyes, and functional materials for optoelectronics, owing to its multiple reactive sites and electron-rich nature. The unsubstituted N-H group is a key feature, providing a direct route for derivatization that defines its utility as a chemical precursor.

Research Fit

Organic electronics and hole-transport material research
Radical-trapping antioxidant mechanism studies
Photoredox organocatalysis development

Selecting a substitute for Phenothiazine (CAS 92-84-2) carries significant process and performance risks. For high-temperature industrial applications like monomer stabilization, common alternatives such as hydroquinone (HQ) or its monomethyl ether (MeHQ) are less effective. In synthetic applications, N-substituted derivatives (e.g., N-alkylated phenothiazines) lack the reactive N-H bond, making them unsuitable as precursors for creating diverse molecular libraries. Furthermore, structurally similar heterocycles like phenoxazine or carbazole exhibit different redox potentials, which is a critical parameter in the design of organic electronics and photoredox systems; phenothiazine's oxidation potential is significantly lower than that of carbazole, directly impacting charge-transfer properties. Therefore, substitution often leads to compromised performance in industrial processes or a complete inability to perform the required synthetic transformations.

Substitution Risk

vs. Phenoxazine
Different radical stability and oxidation profile may alter antioxidant efficacy.N–H bond strength and electron-transfer behavior diverge.
vs. Carbazole
Planar geometry supports higher charge mobility; nonplanar phenothiazine prevents aggregation but reduces packing.Geometry mismatch affects thin-film device performance.
vs. Thianthrene
Lacks electron-transfer ozonization pathway; no radical cation formation.Unsuitable for electropolymerization or photoredox catalysis.

High-Temperature Acrylic Acid Polymerization Inhibition

In comparative tests for inhibiting acrylic acid polymerization at 113 °C, unsubstituted phenothiazine (PTZ) demonstrated a significantly longer time to gelation than common alternatives. One study showed that N-alkylated PTZ derivatives, which build upon the core structure, extended the gelation time to over 96 hours, a 50.5% improvement over the 64 hours achieved with standard PTZ alone. This highlights the high-temperature efficacy of the core phenothiazine scaffold, which outperforms other inhibitor classes like hydroquinones under demanding process conditions.

Evidence DimensionTime to Gelation (Acrylic Acid Polymerization)
Target Compound Data64 hours (for baseline PTZ)
Comparator Or BaselineN-alkylated PTZ derivative (showing scaffold potential): >96 hours
Quantified Difference>50% longer inhibition time compared to baseline PTZ
ConditionsHeating at 113 °C

For buyers in the polymer and monomer industries, this demonstrates superior performance in preventing premature polymerization during high-temperature distillation and processing, leading to longer operational times and improved safety.

Radical Trapping Performance
Head-to-head
N–H BDE: 78.2 vs 84.7 kcal mol⁻¹
kinh: 8.8 × 10⁶ vs 1.5 × 10⁴ M⁻¹ s⁻¹
587-fold higher rate
Reported stronger radical-trapping context; formulation-dependent performance.
Inhibited autoxidation, 50 °C, chlorobenzene.

The Irreplaceable N-H Bond for Synthesis

The value of unsubstituted phenothiazine lies in its reactive N-H bond, which serves as the primary site for functionalization to create a vast library of derivatives for pharmaceuticals, dyes, and electronic materials. Synthetic routes such as N-alkylation, N-arylation, and N-acylation depend on the availability of this specific site. N-substituted analogs, by definition, lack this reactive site and therefore cannot be used as starting materials for these transformations. This makes the parent phenothiazine an essential, non-interchangeable precursor for any research or manufacturing process that requires building diverse phenothiazine-based molecular architectures.

Evidence DimensionSynthetic Accessibility
Target Compound DataPossesses a reactive N-H bond enabling direct N-alkylation, N-arylation, N-acylation, etc.
Comparator Or BaselineN-substituted phenothiazines (e.g., chlorpromazine, N-ethylphenothiazine): Lack a reactive N-H bond, precluding their use as a precursor for further N-functionalization.
Quantified DifferenceQualitative but absolute: Enables entire classes of synthetic derivatives not accessible from substituted analogs.
ConditionsStandard synthetic organic chemistry protocols.

Procurement for chemical synthesis requires the correct starting material; purchasing an N-substituted derivative by mistake would completely halt synthesis pathways aimed at creating novel N-functionalized compounds.

Ozonization Mechanism
Head-to-head
Phenothiazine: radical cation detected (electron-transfer + electrophilic attack)
Thianthrene: electrophilic attack only; no radical species
Supports electropolymerization and photoredox application context.
Dichloromethane, ESR spectroscopy.

Favorable Oxidation Potential in Organic Electronics

In the development of electron-donating materials for applications like dye-sensitized solar cells (DSSCs), phenothiazine exhibits a lower ground state oxidation potential (Eox) compared to the closely related structural analog, carbazole. In one direct comparison of D-π-A dyes, the phenothiazine-containing dye (44) showed an Eox of 0.62 V, which was 290 mV lower than the 0.91 V recorded for the carbazole-based analogue (43). A lower oxidation potential indicates stronger electron-donating properties, which is a critical factor for efficient charge transfer and device performance. This makes phenothiazine a more suitable core for creating materials that require facile oxidation.

Evidence DimensionGround State Oxidation Potential (Eox)
Target Compound Data0.62 V (for a phenothiazine-based dye)
Comparator Or BaselineCarbazole-based dye: 0.91 V
Quantified Difference290 mV lower (more easily oxidized)
ConditionsCyclic voltammetry vs. NHE

For researchers in materials science and organic electronics, this lower oxidation potential is a key selection criterion, making phenothiazine the preferred building block over carbazole for applications requiring strong electron-donating character.

Geometry & Charge Transport
Reported
Phenothiazine: nonplanar butterfly (~158°); impedes packing
Carbazole: planar; enables π-stacking, higher mobility
Geometry drives trade-off between aggregation prevention and charge transport.
Crystallographic and theoretical data.

High-Temperature Stability in Lubricants vs. Phenoxazine

While phenoxazine is a more reactive radical-trapping antioxidant than phenothiazine at ambient temperatures, its performance is demonstrably inferior at the elevated temperatures typical of lubricant applications. In autoxidations of n-hexadecane at 160 °C, phenoxazine is consumed more rapidly than phenothiazine, despite phenothiazine inhibiting the autoxidation equally well or better. This superior durability at high temperatures is attributed to phenothiazine's greater stability against one-electron oxidation, a key factor determining its efficacy in preventing oxidative degradation and sludge formation in synthetic lubricants and engine oils under operational stress.

Evidence DimensionAntioxidant Consumption & Efficacy
Target Compound DataLower consumption rate and effective inhibition of autoxidation.
Comparator Or BaselinePhenoxazine: More rapidly consumed and less effective inhibitor.
Quantified DifferenceQualitative but significant: PTZ outperforms PNX at high temperatures.
Conditionsn-hexadecane autoxidation at 160 °C

For formulators of high-performance lubricants and industrial oils, phenothiazine offers better long-term stability and effectiveness at high operating temperatures compared to its oxygen analog, phenoxazine.

HTM Thermal Stability
Head-to-head
Phenoxazine-based HTM: higher Td; PCE 21.03% (vs Spiro 20.74%)
Phenothiazine analog: lower thermal stability and efficiency
Thermal stability and device efficiency context favors phenoxazine core in this study.
Perovskite solar cells; small-molecule HTMs.

High-Temperature Stabilization of Acrylic Monomers

As a process inhibitor for the distillation and purification of acrylic acid and its esters, where operating temperatures can easily exceed 100°C. Its superior performance in preventing premature gelation compared to other common inhibitors ensures longer, safer, and more efficient production runs.

Starting Material for Medicinal Chemistry & Materials R&D

For use as a foundational precursor in synthetic laboratories. The reactive N-H bond allows for the systematic development of new pharmaceutical candidates, organic dyes, and redox-active polymers for batteries and OLEDs, a capability not offered by its N-substituted derivatives.

High-Temperature Synthetic Lubricant Formulation

As a high-performance antioxidant additive in synthetic engine oils and industrial lubricants. Its greater stability at elevated temperatures compared to analogs like phenoxazine provides superior protection against oxidation and sludge formation, extending the operational life of the lubricant.

Electron-Donating Materials for Organic Photovoltaics & Electronics

As a key building block for hole-transport and light-harvesting materials. Its low oxidation potential relative to other heterocycles like carbazole makes it the preferred choice for applications where strong electron-donating character is required to achieve high device efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Radical-trapping antioxidant research
Radical-trapping rate constant context
Formulation-dependent oxidation inhibition
Photoredox organocatalysis studies
Excited-state redox potential profile
Polymerization control and dispersity
Electropolymerization sensor electrodes
Radical cation formation pathway
Electropolymerization film properties and NADH oxidation
Organic sensitizers for DSSC/OPV
Nonplanar geometry prevents aggregation
Light-harvesting and electron injection efficiency

Physical Description

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992)
Liquid; Dry Powder; Dry Powder, Other Solid
Grayish-green to greenish-yellow solid; [NIOSH]
YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT.
Grayish-green to greenish-yellow solid.
Grayish-green to greenish-yellow solid. [insecticide]

Color/Form

YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL
YELLOW PRISMS FROM ALCOHOL
GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES
Grayish-green to greenish-yellow solid. [insecticide]

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.04557046 Da

Monoisotopic Mass

199.04557046 Da

Boiling Point

700 °F at 760 mmHg (NTP, 1992)
371 °C @ 760 MM HG
371Â °C
700 °F

Flash Point

202Â °C

Heavy Atom Count

14

Taste

TASTELESS

Density

1.34 g/cm³

LogP

4.15 (LogP)
log Kow = 4.15
4.15

Odor

SLIGHT ODOR

Appearance

Solid powder

Melting Point

365.9 to 366.6 °F (NTP, 1992)
185.1 °C
185.1Â °C
365 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GS9EX7QNU6

Related CAS

75788-67-9

GHS Hazard Statements

Aggregated GHS information provided by 3417 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 3417 companies. For more detailed information, please visit ECHA C&L website;
Of the 43 notification(s) provided by 3393 of 3417 companies with hazard statement code(s):;
H302 (92.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (92.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (86.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Phenothiazines are a group of nitrogen and sulfur-containing heterocyclic compounds, labeled as the first-generation typical antipsychotic medications used for the treatment of schizophrenia, bipolar disorders, control nausea and vomiting, and other psychotic disorders with delusional manifestations. Phenothiazines were synthesized in 1883 and served as the first commercial antipsychotic therapy in the USA during the 1950s.

Therapeutic Uses

Antibiotics, Macrolide; Antiprotozoal Agents
AT ONE TIME EMPLOYED IN HUMAN MEDICINE AS ANTHELMINTIC & URINARY ANTISEPTIC.
MEDICATION (VET): ...EMPLOYED IN...VET MEDICINE FOR PINWORM, THREADWORM & ROUNDWORM INFESTATIONS. IT HAS ALSO BEEN USED AS URINARY ANTISEPTIC...
MEDICATION (VET): IT IS STILL OF VALUE FOR TREATMENT OF HELMINTHIASIS IN SHEEP & OTHER DOMESTIC ANIMALS.
For more Therapeutic Uses (Complete) data for PHENOTHIAZINE (8 total), please visit the HSDB record page.

Pharmacology

Phenothiazine is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)

MeSH Pharmacological Classification

Antiprotozoal Agents

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

92-84-2

Absorption Distribution and Excretion

BECAUSE OF ITS LOW SOLUBILITY, RATE OF ITS ABSORPTION FROM GI TRACT IS DEPENDENT ON PARTICLE SIZE. MICRONIZED FORM OF DRUG IS ABSORBED RAPIDLY.
...ABOUT 30-50% OF ORAL DOSE PASSES THROUGH ALIMENTARY TRACT UNCHANGED. SOME PHENOTHIAZINE IS CONVERTED WITHIN GUT TO SOL DERIV...WHICH ARE ABSORBED INTO PORTAL VENOUS SYSTEM. ...DERIV ARE SECRETED IN URINE & ARE RESPONSIBLE FOR ITS RED COLOR WHEN EXPOSED TO AIR. THEY ALSO APPEAR IN BILE & IN MILK OF LACTATING ANIMALS. URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.
URINARY & FECAL EXCRETION OF PHENOTHIAZINE OR ITS DERIV ACCOUNTS FOR 80% OF ORAL DOSE IN SHEEP; FATE OF REMAINING 20% IS UNKNOWN.
ABSORBED BY SKIN.
... Phenothiazine was readily absorbed from the alimentary tract, with the free drug and reddish oxidation products appearing in the urine.

Metabolism Metabolites

SOME PHENOTHIAZINE IS CONVERTED WITHIN GUT TO SOL DERIV, MAINLY PHENOTHIAZINE SULFATE...
YIELDS 3-HYDROXYPHENOTHIAZINE IN DOGS. /FROM TABLE/
THE ANTHELMINTIC, PHENOTHIAZINE, WAS OXIDIZED TO SULFOXIDE BY ENZYMES OF THE PROGLOTTIDS OF THE CESTODE, MONIEZIA EXPANSA & CYTOSOL OF INTESTINAL EPITHELIAL CELLS OF THE NEMATODE ASCARIS SUUM. ENZYMES IN THESE TISSUES ALSO DECR SULFOXIDES TO THIOETHERS IN ABSENCE OF O.
RAT, MOUSE, & GERBIL EXCRETED THE MAJORITY OF PHENOTHIAZINE IN CONJUGATED FORM. THE RAT, MOUSE, & GERBIL PRODUCED LEUCOPHENOTHIAZONE SULFATE AS MAJOR METABOLITE, RELYING MORE ON C-OXIDATION PATHS THAN THE HAMSTER WHICH EXCRETED LARGE AMT OF PHENOTHIAZINE N-GLUCURONIDE.

Wikipedia

Phenothiazine

Drug Warnings

VET: ...ANIMALS.../HAVE/ DIED AFTER RECEIVING...THERAPEUTIC DOSE, WHEREAS OTHERS HAVE SURVIVED MANY TIMES THIS AMT. ...VARIATION IN TOXICITY...ADEQUACY OR OTHERWISE OF DIET, & PARTICULARLY ITS PROTEIN CONTENT, IS IMPORTANT FACTOR. DEHYDRATION IS ANOTHER, MORTALITY IN LAMBS BEING HIGHEST UNDER DROUGHT CONDITIONS. SUSCEPTIBILITY TO TOXIC EFFECTS...CONSIDERED...GREATEST IN HORSE, LESS SO IN DOG & PIG, WHILE RUMINANTS & BIRDS APPEAR...RESISTANT. ...TOXIC EFFECTS... MORE FREQUENTLY IN CATTLE THAN IN SHEEP & GOATS. YOUNG & DEBILITATED ANIMALS...MORE SUSCEPTIBLE... DIGESTIVE DISTURBANCES...PROMOTE ABSORPTION...
Use of the drug in weak animals, particularly those that are anemic and emaciated, is strictly contraindicated. Animals known to be constipated should not be treated with phenothiazine, since retention of the drug in the digestive tract and resulting absorption of greater than normal quantities is likely to lead to drug poisoning. Use of phenothiazine in pregnancy is contraindicated only during the last month of gestation.

Biological Half Life

1.10 Days

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

...BY FUSING DIPHENYLAMINE WITH SULFUR; IMPROVED YIELDS WITH IODINE AS CATALYST.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
10H-Phenothiazine: ACTIVE
PURIFICATION: VIERLING, US PATENT 2,887,482 (1959); RIGBY, US PATENT 3,000,887 (1961 TO SHELL OIL).
/OXIDATION/...CAN BE PREVENTED BY ADMIXTURE OF 0.3-1.0% METHENAMINE.
...PARENT OF NUMBER OF DYESTUFFS INCL METHYLENE BLUE, THIAZINE DYES & THIAMINE BLUE.
INTRODUCED IN 1925, IT WAS ONE OF EARLIEST ORG INSECTICIDES. ACTION: ORAL INSECTICIDE & ANTHELMINTIC. FED IN SALT OR MINERAL SUPPLEMENT TO CONTROL HORN FLY & FACE FLY LARVAE & TO REMOVE & CONTROL CERTAIN INTERNAL PARASITES.
For more General Manufacturing Information (Complete) data for PHENOTHIAZINE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

IN FEEDS BY SPECTROPHOTOMETRY.
GAS CHROMATOGRAPHIC METHOD PRESENTED.
Method 1625 W and S. Semivolatile Organic Compounds by Isotope Dilution GCMS. Capillary Gas Chromatography with Low Resolution Mass Spectrometry. Minimum level = 20 ug/l (Water).
PMD-PFI Determination of Phenothiazine by IR Spectrometry. Infrared Spectrometry with no detection limit reported.
PMD-TLC Thin-layer Chromatographic System for Identification of Pesticides. Thin layer chromatography with no detection limit reported.

Clinical Laboratory Methods

HPLC DETERMINATION OF PHENOTHIAZINE RESIDUES IN SHEEP TISSUES.

Interactions

PREVIOUS DRENCHING WITH CARBON TETRACHLORIDE MAY ALSO SERVE TO INCR ITS TOXICITY.
ANTIOXIDANTS, EG PHENOTHIAZINE, INHIBITED THE MUTAGENICITY OF BENZO(A)PYRENE & SOME OF ITS DERIVATIVES TOWARDS SALMONELLA TYPHIMURIUM STRAIN TA98; THIS INHIBITION WAS CONCN DEPENDENT.

Stability Shelf Life

READILY OXIDIZED BY SUNLIGHT OR WHEN IN PRESENCE OF FINELY DIVIDED INERT CARRIER, ACQUIRING GREENISH-BROWN TINT
SENSITIVE TO AIR & LIGHT
DARKENS TO DEEP OLIVE-GREEN ON EXPOSURE TO LIGHT
It is stable when dry but easily oxidizes when wet.
1: Zhang JX, Guo JM, Zhang TT, Lin HJ, Qi NS, Li ZG, Zhou JC, Zhang ZZ. Antiproliferative Phenothiazine Hybrids as Novel Apoptosis Inducers against MCF-7 Breast Cancer. Molecules. 2018 May 28;23(6). pii: E1288. doi: 10.3390/molecules23061288. PubMed PMID: 29843370.
2: Choudhary S, Silakari O, Singh PK. New Insights into Chemistry and Biological Potential of Thiazine Scaffold: A Review. Mini Rev Med Chem. 2018 Apr 27. doi: 10.2174/1389557518666180427150108. [Epub ahead of print] PubMed PMID: 29701151.
3: Leskovac A, Petrovic S, Lazarevic-Pasti T, Krstic M, Vasic V. Ruthenium(II)-N-alkyl phenothiazine complexes as potential anticancer agents. J Biol Inorg Chem. 2018 Apr 11. doi: 10.1007/s00775-018-1560-x. [Epub ahead of print] PubMed PMID: 29644470.
4: Loch JI, Bonarek P, Tworzydło M, Łazińska I, Szydłowska J, Lipowska J, Rzęsikowska K, Lewiński K. The engineered β-lactoglobulin with complementarity to the chlorpromazine chiral conformers. Int J Biol Macromol. 2018 Jul 15;114:85-96. doi: 10.1016/j.ijbiomac.2018.03.074. Epub 2018 Mar 16. PubMed PMID: 29555509.
5: Otręba M, Buszman E. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. Pharmazie. 2018 Jan 2;73(1):19-21. doi: 10.1691/ph.2018.7806. PubMed PMID: 29441946.
6: Schwab K, Frahm S, Horsley D, Rickard JE, Melis V, Goatman EA, Magbagbeolu M, Douglas M, Leith MG, Baddeley TC, Storey JMD, Riedel G, Wischik CM, Harrington CR, Theuring F. A Protein Aggregation Inhibitor, Leuco-Methylthioninium Bis(Hydromethanesulfonate), Decreases α-Synuclein Inclusions in a Transgenic Mouse Model of Synucleinopathy. Front Mol Neurosci. 2018 Jan 10;10:447. doi: 10.3389/fnmol.2017.00447. eCollection 2017. PubMed PMID: 29375308; PubMed Central PMCID: PMC5767730.
7: Zhang J, Ming C, Zhang W, Okechukwu PN, Morak-Młodawska B, Pluta K, Jeleń M, Akim AM, Ang KP, Ooi KK. 10H-3,6-Diazaphenothiazine induces G(2)/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes. Drug Des Devel Ther. 2017 Oct 24;11:3045-3063. doi: 10.2147/DDDT.S144415. eCollection 2017. PubMed PMID: 29123378; PubMed Central PMCID: PMC5661483.
8: Varga B, Csonka Á, Csonka A, Molnár J, Amaral L, Spengler G. Possible Biological and Clinical Applications of Phenothiazines. Anticancer Res. 2017 Nov;37(11):5983-5993. Review. PubMed PMID: 29061777.
9: Sobczak A, Teżyk A, Szyndlarewicz J, Ziarniak J, Świątek P, Malinka W. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity-degradation profile and stability-indicating method. Med Chem Res. 2017;26(10):2443-2451. doi: 10.1007/s00044-017-1944-4. Epub 2017 Jun 15. PubMed PMID: 29051697; PubMed Central PMCID: PMC5628186.
10: de Oliveira SCPS, Monteiro JSC, Pires-Santos GM, Sampaio FJP, Soares AP, Soares LGP, Pinheiro ALB. LED antimicrobial photodynamic therapy with phenothiazinium dye against Staphylococcus aureus: An in vitro study. J Photochem Photobiol B. 2017 Oct;175:46-50. doi: 10.1016/j.jphotobiol.2017.08.029. Epub 2017 Aug 24. PubMed PMID: 28846934.
11: Ghashghaeinia M, Wesseling MC, Ramos E, Petkova-Kirova P, Waibel S, Lang E, Bissinger R, Alzoubi K, Edelmann B, Hosseinzadeh Z, Dreischer P, Shahvaroughi-Farahani A, Mrowietz U, Köberle M, Kaestner L, Bernhardt I, Martínez-Ruiz A, Wieder T, Lang F. Trifluoperazine-Induced Suicidal Erythrocyte Death and S-Nitrosylation Inhibition, Reversed by the Nitric Oxide Donor Sodium Nitroprusside. Cell Physiol Biochem. 2017;42(5):1985-1998. doi: 10.1159/000479838. Epub 2017 Aug 9. PubMed PMID: 28793283.
12: Fu DJ, Zhao RH, Li JH, Yang JJ, Mao RW, Wu BW, Li P, Zi XL, Zhang QQ, Cai HJ, Zhang SY, Zhang YB, Liu HM. Molecular diversity of phenothiazines: design and synthesis of phenothiazine-dithiocarbamate hybrids as potential cell cycle blockers. Mol Divers. 2017 Nov;21(4):933-942. doi: 10.1007/s11030-017-9773-4. Epub 2017 Aug 7. PubMed PMID: 28785928.
13: Pluta K, Jeleń M, Morak-Młodawska B, Zimecki M, Artym J, Kocięba M, Zaczyńska E. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. Eur J Med Chem. 2017 Sep 29;138:774-806. doi: 10.1016/j.ejmech.2017.07.009. Epub 2017 Jul 8. Review. PubMed PMID: 28734245.
14: Brem B, Gal E, Găină L, Silaghi-Dumitrescu L, Fischer-Fodor E, Tomuleasa CI, Grozav A, Zaharia V, Filip L, Cristea C. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Int J Mol Sci. 2017 Jun 26;18(7). pii: E1365. doi: 10.3390/ijms18071365. PubMed PMID: 28672876; PubMed Central PMCID: PMC5535858.
15: Sellamuthu S, Singh M, Kumar A, Singh SK. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery. Expert Opin Ther Targets. 2017 Jun;21(6):559-570. doi: 10.1080/14728222.2017.1327577. Epub 2017 May 15. Review. PubMed PMID: 28472892.
16: Oliva CR, Zhang W, Langford C, Suto MJ, Griguer CE. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit. Oncotarget. 2017 Jun 6;8(23):37568-37583. doi: 10.18632/oncotarget.17247. PubMed PMID: 28455961; PubMed Central PMCID: PMC5514931.
17: Ghorab MM, Alsaid MS, Samir N, Abdel-Latif GA, Soliman AM, Ragab FA, Abou El Ella DA. Aromatase inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and molecular modeling studies of novel phenothiazine derivatives carrying sulfonamide moiety as hybrid molecules. Eur J Med Chem. 2017 Jul 7;134:304-315. doi: 10.1016/j.ejmech.2017.04.028. Epub 2017 Apr 15. PubMed PMID: 28427017.
18: Klutzny S, Lesche R, Keck M, Kaulfuss S, Schlicker A, Christian S, Sperl C, Neuhaus R, Mowat J, Steckel M, Riefke B, Prechtl S, Parczyk K, Steigemann P. Functional inhibition of acid sphingomyelinase by Fluphenazine triggers hypoxia-specific tumor cell death. Cell Death Dis. 2017 Mar 30;8(3):e2709. doi: 10.1038/cddis.2017.130. PubMed PMID: 28358364; PubMed Central PMCID: PMC5386533.
19: Steinberg AC, Schimpf MO, White AB, Mathews C, Ellington DR, Jeppson P, Crisp C, Aschkenazi SO, Mamik MM, Balk EM, Murphy M. Preemptive analgesia for postoperative hysterectomy pain control: systematic review and clinical practice guidelines. Am J Obstet Gynecol. 2017 Sep;217(3):303-313.e6. doi: 10.1016/j.ajog.2017.03.013. Epub 2017 Mar 27. Review. PubMed PMID: 28351670.
20: Hong WD, Gibbons PD, Leung SC, Amewu R, Stocks PA, Stachulski A, Horta P, Cristiano MLS, Shone AE, Moss D, Ardrey A, Sharma R, Warman AJ, Bedingfield PTP, Fisher NE, Aljayyoussi G, Mead S, Caws M, Berry NG, Ward SA, Biagini GA, O'Neill PM, Nixon GL. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. J Med Chem. 2017 May 11;60(9):3703-3726. doi: 10.1021/acs.jmedchem.6b01718. Epub 2017 Apr 25. PubMed PMID: 28304162.

Explore Compound Types